(9E)-9-(dimethylaminomethylidene)-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]indolizine-10-carbonitrile
Description
(9E)-9-(dimethylaminomethylidene)-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]indolizine-10-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
(9E)-9-(dimethylaminomethylidene)-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]indolizine-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-24(2)12-15-9-6-10-25-19(15)16(11-21)18-20(25)17(22-13-23-18)14-7-4-3-5-8-14/h3-5,7-8,12-13H,6,9-10H2,1-2H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGAXRCUZCSNAL-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCN2C1=C(C3=C2C(=NC=N3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCCN2C1=C(C3=C2C(=NC=N3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-9-(dimethylaminomethylidene)-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]indolizine-10-carbonitrile typically involves multi-step organic reactions. One common approach is to start with a suitable indolizine precursor, which undergoes a series of reactions including alkylation, cyclization, and condensation to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(9E)-9-(dimethylaminomethylidene)-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]indolizine-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(9E)-9-(dimethylaminomethylidene)-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]indolizine-10-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (9E)-9-(dimethylaminomethylidene)-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]indolizine-10-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Steviol glycosides: These compounds have a similar structural complexity and are used as sweeteners.
Ringer’s lactate solution: Although primarily used in medical applications, it shares some functional group similarities.
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different application but shares some structural features.
Uniqueness
(9E)-9-(dimethylaminomethylidene)-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]indolizine-10-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
